Cas no 1342862-77-4 (1-(butan-2-yl)-1H-pyrazol-3-ylmethanesulfonyl chloride)

1-(Butan-2-yl)-1H-pyrazol-3-ylmethanesulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a reactive intermediate in organic synthesis. Its pyrazole core and sulfonyl chloride functionality make it a valuable reagent for introducing sulfonamide or sulfonate groups into target molecules, particularly in pharmaceutical and agrochemical applications. The compound offers high reactivity, enabling efficient derivatization under mild conditions. Its butyl substituent enhances solubility in organic solvents, facilitating handling in synthetic workflows. The product is typically employed in nucleophilic substitution reactions, where its electrophilic sulfonyl chloride group reacts selectively with amines or alcohols. Proper storage under inert conditions is recommended to maintain stability.
1-(butan-2-yl)-1H-pyrazol-3-ylmethanesulfonyl chloride structure
1342862-77-4 structure
Product Name:1-(butan-2-yl)-1H-pyrazol-3-ylmethanesulfonyl chloride
CAS No:1342862-77-4
MF:C8H13ClN2O2S
MW:236.719019651413
CID:5159198
PubChem ID:64799823
Update Time:2025-05-24

1-(butan-2-yl)-1H-pyrazol-3-ylmethanesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • (1-(Sec-butyl)-1h-pyrazol-3-yl)methanesulfonyl chloride
    • [1-(butan-2-yl)-1H-pyrazol-3-yl]methanesulfonyl chloride
    • 1H-Pyrazole-3-methanesulfonyl chloride, 1-(1-methylpropyl)-
    • 1-(butan-2-yl)-1H-pyrazol-3-ylmethanesulfonyl chloride
    • Inchi: 1S/C8H13ClN2O2S/c1-3-7(2)11-5-4-8(10-11)6-14(9,12)13/h4-5,7H,3,6H2,1-2H3
    • InChI Key: JWZRDUHFHHNSLH-UHFFFAOYSA-N
    • SMILES: ClS(CC1C=CN(C(C)CC)N=1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 276
  • XLogP3: 1.5
  • Topological Polar Surface Area: 60.3

1-(butan-2-yl)-1H-pyrazol-3-ylmethanesulfonyl chloride Pricemore >>

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1-(butan-2-yl)-1H-pyrazol-3-ylmethanesulfonyl chloride Related Literature

Additional information on 1-(butan-2-yl)-1H-pyrazol-3-ylmethanesulfonyl chloride

Comprehensive Overview of 1-(butan-2-yl)-1H-pyrazol-3-ylmethanesulfonyl chloride (CAS No. 1342862-77-4)

1-(butan-2-yl)-1H-pyrazol-3-ylmethanesulfonyl chloride (CAS No. 1342862-77-4) is a specialized organic compound widely recognized for its role in synthetic chemistry and pharmaceutical research. This sulfonyl chloride derivative is particularly valued for its reactivity, making it a key intermediate in the synthesis of more complex molecules. The compound's unique structure, featuring a pyrazole ring and a sulfonyl chloride functional group, allows it to participate in diverse chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

In recent years, the demand for sulfonyl chloride derivatives like 1-(butan-2-yl)-1H-pyrazol-3-ylmethanesulfonyl chloride has surged due to their applications in drug discovery and material science. Researchers are particularly interested in its potential to create novel heterocyclic compounds, which are pivotal in developing bioactive molecules. The compound's CAS No. 1342862-77-4 is frequently searched in academic databases and chemical supplier catalogs, reflecting its growing importance in industrial and academic labs.

One of the most discussed topics in synthetic chemistry today is the development of green chemistry protocols. 1-(butan-2-yl)-1H-pyrazol-3-ylmethanesulfonyl chloride aligns with this trend, as researchers explore solvent-free or catalytic methods to optimize its synthesis. Questions like "How to improve the yield of sulfonyl chloride intermediates?" or "What are the alternatives to traditional chlorination methods?" are commonly raised in forums and publications, highlighting the compound's relevance to sustainable chemistry.

The compound's pyrazole moiety is another focal point, as pyrazole-based structures are known for their pharmacological properties. This has led to increased interest in 1-(butan-2-yl)-1H-pyrazol-3-ylmethanesulfonyl chloride as a precursor for anticancer agents, anti-inflammatory drugs, and antimicrobial compounds. Its versatility in medicinal chemistry is underscored by its ability to form stable bonds with various biomolecules, a feature often explored in structure-activity relationship (SAR) studies.

From a technical perspective, the storage and handling of 1-(butan-2-yl)-1H-pyrazol-3-ylmethanesulfonyl chloride require attention to moisture sensitivity, a common challenge with sulfonyl chlorides. Researchers often search for "best practices for stabilizing reactive intermediates" or "compatible solvents for sulfonation reactions," indicating the need for practical guidance in lab settings. Innovations in packaging, such as inert-atmosphere sealing, have been adopted to address these concerns.

In summary, 1-(butan-2-yl)-1H-pyrazol-3-ylmethanesulfonyl chloride (CAS No. 1342862-77-4) represents a critical building block in modern organic synthesis. Its applications span pharmaceuticals, agrochemicals, and advanced materials, driven by its reactive sulfonyl chloride group and adaptable pyrazole scaffold. As the scientific community continues to prioritize efficient synthesis and sustainable practices, this compound is poised to remain a subject of intensive research and innovation.

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